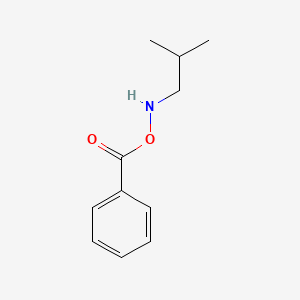
N-Isobutyl-O-benzoylhydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isobutyl-O-benzoylhydroxylamine is an organic compound with the molecular formula C11H15NO2. It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a benzoyl group and the nitrogen atom is bonded to an isobutyl group. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Isobutyl-O-benzoylhydroxylamine can be synthesized through the reaction of isobutylamine with dibenzoyl peroxide. The reaction is typically carried out in a solvent such as benzene or toluene, with stirring and cooling to maintain a temperature of 0°C .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors to mix the reactants under controlled conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-Isobutyl-O-benzoylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It participates in nucleophilic substitution reactions, where the benzoyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted hydroxylamines.
Scientific Research Applications
N-Isobutyl-O-benzoylhydroxylamine has several applications in scientific research:
Chemistry: It is used as an electrophilic aminating agent in the synthesis of nitrogen-containing compounds.
Biology: It can be used in the modification of biomolecules for studying biological processes.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-Isobutyl-O-benzoylhydroxylamine involves its role as an electrophilic aminating agent. It facilitates the formation of carbon-nitrogen bonds by transferring its nitrogen atom to a substrate, often in the presence of a transition metal catalyst. This process involves the formation of an intermediate complex, which then undergoes further reactions to yield the final product .
Comparison with Similar Compounds
O-Benzoylhydroxylamine: Similar in structure but lacks the isobutyl group.
N-Methyl-O-benzoylhydroxylamine: Contains a methyl group instead of an isobutyl group.
N-Ethyl-O-benzoylhydroxylamine: Contains an ethyl group instead of an isobutyl group.
Uniqueness: N-Isobutyl-O-benzoylhydroxylamine is unique due to the presence of the isobutyl group, which can influence its reactivity and the types of reactions it undergoes. This structural variation can lead to different reaction pathways and products compared to its analogs .
Properties
CAS No. |
92787-70-7 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(2-methylpropylamino) benzoate |
InChI |
InChI=1S/C11H15NO2/c1-9(2)8-12-14-11(13)10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3 |
InChI Key |
ADVFBBHNWFFFMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNOC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Chloro-7-methoxybenzo[d]oxazole](/img/structure/B11925634.png)




![5-[(Benzyloxy)methyl]-2H-tetrazole](/img/structure/B11925667.png)


